molecular formula C12H14BrNO2 B8153254 (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid ethyl ester

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid ethyl ester

Cat. No.: B8153254
M. Wt: 284.15 g/mol
InChI Key: HTUMZJODADCUPG-UHFFFAOYSA-N
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Description

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and an ethyl ester group attached to the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromo-1,3-dihydro-isoindoline.

    Bromination: The bromination of isoindoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Esterification: The brominated isoindoline is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Bromination: Using industrial-grade bromine or NBS.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient bromination and esterification.

    Purification: Utilizing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted isoindoline derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-butyric acid.

    Isoindoline Derivatives: Compounds like N-isoindoline-1,3-dione and isoindoline-1,3-dicarboxylic acid.

Uniqueness

(4-Bromo-1,3-dihydro-isoindol-2-yl)-acetic acid ethyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atom and ethyl ester group make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

IUPAC Name

ethyl 2-(4-bromo-1,3-dihydroisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-2-16-12(15)8-14-6-9-4-3-5-11(13)10(9)7-14/h3-5H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUMZJODADCUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=C(C1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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